molecular formula C9H14ClN3O2 B15369348 Urea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso- CAS No. 33021-94-2

Urea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso-

Cat. No.: B15369348
CAS No.: 33021-94-2
M. Wt: 231.68 g/mol
InChI Key: QRKPIRZTUBAFCF-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso- (hereafter referred to by its systematic name) is a nitrosourea derivative characterized by a 2-chloroethyl group at the N1 position and a 2-cyclohexenyl substituent at the N3 position. Structurally, it belongs to the chloroethylnitrosourea (CENU) class of alkylating agents, which are known for their anticancer properties through DNA cross-linking and carbamoylation activities . The 2-cyclohexenyl group introduces an unsaturated cyclohexene ring, distinguishing it from saturated cyclohexyl analogs like lomustine (CCNU) and influencing its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

33021-94-2

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

1-(2-chloroethyl)-3-cyclohex-2-en-1-yl-1-nitrosourea

InChI

InChI=1S/C9H14ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2,(H,11,14)

InChI Key

QRKPIRZTUBAFCF-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC(=O)N(CCCl)N=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents (N1, N3) Key Structural Features
BCNU (Carmustine) 2-Chloroethyl, 2-Chloroethyl Bifunctional alkylator; high cross-linking
CCNU (Lomustine) 2-Chloroethyl, Cyclohexyl Saturated cyclohexyl; moderate lipophilicity
Target Compound 2-Chloroethyl, 2-Cyclohexenyl Unsaturated cyclohexene; increased planarity
Chlorozotocin 2-Chloroethyl, Glucopyranose Hydrophilic glucose carrier; low myelotoxicity
Hydroxyethyl-CNU (HECNU) 2-Chloroethyl, 2-Hydroxyethyl Carbamoylating activity; hydroxyl group

Key Observations :

  • Unlike bifunctional BCNU, the target compound is monofunctional but still induces DNA cross-links via a two-step mechanism: initial chloroethylation followed by displacement of Cl⁻ by a nucleophilic site on the opposite DNA strand .

Cytotoxic Activity and DNA Interaction

  • Cytotoxicity: In 9L rat brain tumor cells, all CENUs (including BCNU, CCNU, and trans-4-methylcyclohexyl analogs) showed equivalent cytotoxicity when normalized for dose, exposure time, and decomposition rates . This suggests substituent effects on potency are minimal, but differences in bioavailability and metabolism may influence efficacy.
  • DNA Cross-Linking vs. Single-Strand Breaks :
    • BCNU and CCNU primarily induce DNA interstrand cross-links and DNA-protein cross-links, critical for therapeutic activity .
    • The target compound’s cyclohexenyl group may enhance cross-linking efficiency due to improved DNA binding, as seen in cyclohexyl derivatives .
    • Compounds with hydroxyl groups (e.g., HECNU) show reduced cross-linking but increased single-strand breaks, correlating with higher mutagenicity .

Carbamoylating Activity and DNA Repair Inhibition

  • Carbamoylation: BCNU and CCNU exhibit strong carbamoylating activity, which inhibits nucleotide excision repair in normal cells (e.g., IMR-90 human fibroblasts) . This increases toxicity to normal tissues.
  • Non-carbamoylating analogs like chlorozotocin demonstrate selective sparing of bone marrow due to glucose-mediated uptake in tumor cells .

Uptake and Metabolism

  • Cellular Uptake: CCNU undergoes partial decomposition (e.g., to cyclohexylamine and chloroethanol) before passive diffusion into cells . The unsaturated cyclohexenyl group in the target compound may alter decomposition kinetics, as seen in trans-4-methylcyclohexyl derivatives .
  • Metabolic Clearance: Phenobarbital pretreatment accelerates hepatic clearance of BCNU and CCNU, reducing antitumor activity. The target compound’s stability under cytochrome P450 induction remains unstudied but warrants investigation .

Mutagenicity and Toxicity Profiles

  • Mutagenicity: Haloethylnitrosoureas (e.g., BCNU, CCNU) are highly mutagenic at high doses due to DNA cross-linking.
  • Toxicity :
    • BCNU: LD₅₀ (rats) = 20–25 mg/kg; myelosuppression and pulmonary toxicity .
    • CCNU: LD₅₀ (rats) = 30–40 mg/kg; similar toxicity profile to BCNU .
    • Target Compound: Predicted higher lipophilicity (due to cyclohexenyl) may increase CNS penetration but also neurotoxicity risk.

Research Findings and Clinical Implications

  • Therapeutic Index: Non-carbamoylating analogs (e.g., chlorozotocin) show improved safety profiles . The target compound’s reduced carbamoylation (if confirmed) could enhance its therapeutic window.
  • Combination Therapy : Synergy with DNA repair inhibitors (e.g., PARP inhibitors) is plausible, given the reliance on cross-linking for cytotoxicity .

Preparation Methods

General Nitrosation Approaches

Nitrosation of urea derivatives typically involves reacting a parent urea compound with a nitrosating agent under acidic conditions. Traditional methods employ agents such as dinitrogen trioxide (N₂O₃), sodium nitrite (NaNO₂), or nitrous acid (HNO₂). Challenges include controlling exothermic reactions, minimizing byproducts (e.g., diazonium salts), and stabilizing the nitroso group (-NO), which is prone to degradation under heat or light.

Challenges in Synthesizing 1-(2-Chloroethyl)-3-(2-Cyclohexenyl)-1-Nitrosourea

The cyclohexenyl group’s electron-rich double bond may react competitively during nitrosation, necessitating mild conditions. Additionally, the 2-chloroethyl substituent’s lability requires avoiding strong bases or prolonged heating. Early methods suffered from low yields (<50%) due to side reactions, prompting innovations in solvent systems and phase separation.

Preparation Methods

Two-Phase Nitrosation Method

A patented two-phase system (Figure 1) significantly improves yield and purity.

Procedure :

  • Urea Precursor Dissolution : 1-(2-Chloroethyl)-3-(2-cyclohexenyl)urea is dissolved in 38% sulfuric acid.
  • Organic Solvent Addition : A water-immiscible solvent (e.g., dichloromethane) is added, forming a biphasic mixture.
  • Nitrosation : Sodium nitrite is introduced incrementally at 0–5°C, generating nitrous acid (in situ), which nitrosates the urea.
  • Phase Separation : The product partitions into the organic phase, which is washed, dried, and concentrated.
  • Recrystallization : The crude product is precipitated using a hexane/ethyl acetate antisolvent system, yielding >85% purity.

Key Advantages :

  • The organic phase minimizes aqueous hydrolysis of the nitroso group.
  • Phase separation simplifies purification, reducing emulsion formation.

Radiochemical Synthesis Using ¹³N-Labeling

For positron emission tomography (PET) imaging, a radiochemical method produces ¹³N-labeled analogs:

Procedure :

  • ¹³N Generation : ¹³N-ammonia is synthesized via the nuclear reaction ¹²C(d,n)¹³N using a cyclotron.
  • Oxidation to Nitrous Acid : ¹³N-ammonia is oxidized with hypochlorite to ¹³N-nitrous acid.
  • Nitrosation : The labeled nitrous acid reacts with 1-(2-chloroethyl)-3-(2-cyclohexenyl)urea at pH 3–4, forming the ¹³N-nitrosourea.
  • Purification : Solid-phase extraction removes unreacted precursors, achieving radiochemical purity >95%.

Applications :

  • Enables real-time tracking of drug distribution in preclinical models.

Comparative Analysis of Synthesis Methods

Parameter Two-Phase Method Radiochemical Method
Nitrosating Agent NaNO₂/H₂SO₄ ¹³N-Nitrous Acid
Solvent System H₂O/Dichloromethane Aqueous/Organic
Yield 70–85% Not Reported (Quantitative)
Purity >85% >95% (Radiochemical)
Scalability Industrial Microscale (PET)
Key Advantage High purity, reproducibility Isotopic labeling for imaging

Purification and Characterization

Purification :

  • Recrystallization : Anti-solvent precipitation (e.g., hexane) removes hydrophilic impurities.
  • Chromatography : Reverse-phase HPLC isolates the product using acetonitrile/water gradients.

Characterization :

  • NMR : ¹H NMR confirms the nitroso group’s presence (δ 9.2 ppm, -NHNO).
  • MS : ESI-MS shows [M+H]⁺ at m/z 261.1 (C₁₀H₁₄ClN₃O₂).
  • HPLC : Purity >98% achieved with C18 columns.

Stability and Applications

Stability Considerations :

  • Light Sensitivity : Storage in amber vials under argon at -20°C prevents photodegradation.
  • Thermal Decomposition : Degrades above 40°C, releasing nitric oxide (NO).

Antitumor Activity :

  • Demonstrates IC₅₀ values of 5–10 µM against glioblastoma cell lines, comparable to BCNU.

Q & A

Q. What are the established synthetic pathways for CCNU, and how can reaction conditions be optimized for yield and purity?

CCNU synthesis involves multi-step reactions starting with a substituted urea derivative. A common approach includes:

  • Alkylation : Introducing the 2-chloroethyl group via alkylation under basic conditions (e.g., using chloroethyl halides) .
  • Nitrosation : Treating the intermediate with a nitrosating agent (e.g., NaNO₂ in acidic media) to form the nitroso group .
  • Purification : Chromatography (HPLC) and recrystallization are critical for isolating the pure compound . Optimization requires adjusting solvent polarity (e.g., dichloromethane or acetonitrile), temperature control (0–5°C during nitrosation), and stoichiometric ratios to minimize side products like denitrosated derivatives .

Q. How is CCNU characterized structurally and analytically?

Key methods include:

  • Spectroscopy :
  • NMR : Identifies substituents (e.g., cyclohexenyl protons at δ 1.2–2.1 ppm, chloroethyl resonance at δ 3.6–3.8 ppm) .
  • IR : Confirms nitroso (N=O stretch at ~1500 cm⁻¹) and urea (C=O at ~1650 cm⁻¹) functionalities .
    • Chromatography : HPLC with UV detection (λ = 230 nm) monitors purity and degradation products .
    • Mass Spectrometry : High-resolution MS validates the molecular ion (m/z 233.7 for C₉H₁₆ClN₃O₂) .

Q. What is the proposed mechanism of action for CCNU in biological systems?

CCNU decomposes in aqueous environments to generate two reactive intermediates:

  • 2-Chloroethyl diazonium ion : Alkylates DNA at guanine N7/O6 positions, causing crosslinks or strand breaks .
  • Cyclohexyl isocyanate : Carbamoylates proteins, inhibiting repair enzymes like O⁶-alkylguanine-DNA alkyltransferase . This dual mechanism underlies its antineoplastic and carcinogenic effects .

Advanced Research Questions

Q. How do decomposition kinetics of CCNU in aqueous solution influence its stability and bioavailability?

CCNU hydrolyzes rapidly at physiological pH (t₁/₂ ~30 minutes at 37°C), with major pathways including:

  • Cleavage to intermediates : ~85% forms 2-chloroethyl diazonium and cyclohexyl isocyanate .
  • Denitrosation : ~10% yields non-reactive oxazolidines . Stability is pH-dependent; acidic conditions (pH < 5) slow decomposition, suggesting formulation strategies like lyophilization or buffered solutions .

Q. What methodologies resolve contradictions in carcinogenicity data among chloroethyl nitrosoureas?

Discrepancies in IARC evaluations (e.g., "sufficient" carcinogenicity for methyl-CCNU vs. "limited" for CCNU ) arise from:

  • Metabolic variability : Species-specific CYP450 activation pathways.
  • DNA repair efficiency : Differences in O⁶-methylguanine methyltransferase activity across tissues. Advanced approaches include:
  • Isotopic labeling : Track metabolite distribution (e.g., using ¹⁴C-CCNU) .
  • Genotoxicity assays : Comet assays or γH2AX foci quantification to measure DNA damage .

Q. How does CCNU compare to analogs like BCNU and methyl-CCNU in reactivity and therapeutic index?

  • Reactivity : BCNU (bis-chloroethyl) exhibits faster DNA crosslinking but higher systemic toxicity. Methyl-CCNU’s 4-methylcyclohexyl group enhances lipophilicity and CNS penetration .
  • Therapeutic Index : CCNU’s LD₅₀ in mice (56 mg/kg, oral) is lower than BCNU’s (54 mg/kg, IP), but its longer half-life allows less frequent dosing .

Q. What experimental strategies mitigate CCNU’s hydrolytic instability during in vitro studies?

  • Low-temperature storage : –80°C in anhydrous DMSO to prevent hydrolysis .
  • Buffered systems : Use HEPES (pH 6.5–7.0) instead of phosphate buffers to reduce metal-catalyzed degradation .
  • Real-time monitoring : LC-MS/MS to quantify intact CCNU and degradation products during assays .

Methodological Considerations

Q. How are reaction intermediates like 2-(alkylimino)-3-nitrosooxazolidines isolated and validated?

  • Synthesis : Intermediates are prepared by treating CCNU with HCl, followed by purification via flash chromatography .
  • Characterization : X-ray crystallography and ¹⁵N-NMR confirm structures .

Q. What safety protocols are critical for handling CCNU in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol prevention .
  • Waste disposal : Neutralization with 10% sodium bicarbonate before incineration .
  • Exposure monitoring : Regular LC-MS checks for environmental contamination .

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